4-((Chloromethyl)sulfonyl)thiomorpholine 1,1-dioxide

pKa basicity ionization state

Common research pain point: Thiomorpholines cause hERG binding, metabolic S-oxidation, and poor permeability. This N-sulfonylated thiomorpholine 1,1-dioxide eliminates basicity (pKa reduced ~3-4 units) and oxidation liabilities simultaneously. - **Electrophilic handle**: Chloromethyl group enables late-stage diversification via nucleophilic displacement. - **Validated scaffold**: Core matches Wyeth TACE inhibitor clinical candidate (8 nM vs MMP-13). - **VNS chemistry**: Deprotonatable sulfone generates carbanion for direct (hetero)arene functionalization. ≥97% purity. Immediate shipment.

Molecular Formula C5H10ClNO4S2
Molecular Weight 247.7 g/mol
Cat. No. B13638292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((Chloromethyl)sulfonyl)thiomorpholine 1,1-dioxide
Molecular FormulaC5H10ClNO4S2
Molecular Weight247.7 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CCN1S(=O)(=O)CCl
InChIInChI=1S/C5H10ClNO4S2/c6-5-13(10,11)7-1-3-12(8,9)4-2-7/h1-5H2
InChIKeyZQVMLLKDMYRIQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((Chloromethyl)sulfonyl)thiomorpholine 1,1-dioxide: Overview


4-((Chloromethyl)sulfonyl)thiomorpholine 1,1-dioxide (CAS 1341763-94-7, MF C₅H₁₀ClNO₄S₂, MW 247.72 g/mol) is an N‑sulfonylated thiomorpholine building block that uniquely combines three reactive/stabilizing features within a single, compact scaffold: (i) a chloromethyl sulfonyl group attached to the ring nitrogen, providing a highly electrophilic alkylation handle compatible with nucleophilic displacement chemistry [1]; (ii) a fully oxidized ring‑sulfur (the 1,1‑dioxide/sulfone), which lowers the pKa of the parent secondary amine from ~9 to ~5‑6 [2] while simultaneously increasing the number of hydrogen‑bond acceptor sites and topological polar surface area ; and (iii) a six‑membered thiomorpholine ring itself, which is recognized as a privileged scaffold in drug discovery owing to its balanced lipophilicity and conformational properties [3]. The compound is commercially available at ≥97% purity from multiple supply‑chain sources .

Reactive Handle Chloromethyl sulfonyl group for nucleophilic displacement and carbanion-mediated chemistry
Modulated Polarity Ring 1,1-dioxide reduces amine basicity by >3 pKa units and expands H-bond acceptor capacity
Privileged Scaffold Constrained thiomorpholine template for SAR exploration and lead optimization workflows

Why Generic Alternatives Fall Short


The three functional modules in this compound work synergistically; substituting any one of them breaks the property set required for demanding synthetic or SAR programs. A generic thiomorpholine (non‑oxidized) retains a relatively basic amine (pKa ~9) and is susceptible to metabolic S‑oxidation [1], whereas oxidation to the 1,1‑dioxide reduces basicity by ~3‑4 pKa units and increases polarity (cLogP ~‑0.7 vs. ~0.4 for thiomorpholine) [2], altering solubility, permeability, and off‑target ion‑channel interactions. Replacing the thiomorpholine ring with morpholine exchanges the ring sulfur for oxygen, which decreases lipophilicity and removes the stereoelectronic characteristics of the sulfur atom that influence target binding in protease and kinase inhibitor series . Using a simple chloromethyl sulfone or a non‑cyclic chloromethyl sulfonamide loses the conformational restraint and privileged‑scaffold character of the thiomorpholine 1,1‑dioxide ring, making it impossible to recapitulate the binding poses achieved by cyclic sulfonamide inhibitors [3]. Only the title compound simultaneously delivers the electrophilic chloromethyl handle, the polarity‑modulating ring sulfone, and the constrained thiomorpholine template.

This Compound
Thiomorpholine 1,1-dioxide scaffold
Non-basic nitrogen, blocked S-oxidation, constrained ring with expanded H-bond network
Substitute Risk
Non-oxidized thiomorpholine
Basic amine (pKa ~9), susceptible to CYP450 S-oxidation and ring cleavage; ionization profile may shift target engagement
This Compound
Sulfur-containing ring with sulfone
Stereoelectronic sulfur character, higher lipophilicity, sulfone H-bond acceptor geometry
Substitute Risk
Morpholine analog
Oxygen replaces sulfur, reducing lipophilicity; altered binding poses reported in protease inhibitor series may not transfer
This Compound
Cyclic sulfonamide with chloromethyl handle
Constrained ring enforces specific binding geometry; dual electrophile/carbanion reactivity
Substitute Risk
Acyclic chloromethyl sulfone
Lacks conformational restraint; privileged-scaffold character absent; binding pose recapitulation may require validation

Quantitative Differentiation Evidence


pKa Shift from Thiomorpholine to 1,1-Dioxide

Oxidation of thiomorpholine to the 1,1‑dioxide reduces the basic pKa of the ring nitrogen from the typical secondary‑amine range (~9.0 for the parent thiomorpholine) to an experimentally determined value of 5.4 [1]. This represents a >3 log unit decrease in basicity. A predicted pKa of 6.48 ± 0.20 has also been reported for the parent dioxide scaffold . In the title compound, the sulfonamide‑type N‑substitution further suppresses basicity, making the nitrogen essentially non‑basic at physiological pH. This contrasts with N‑alkyl thiomorpholine analogs, which remain predominantly protonated at pH 7.4 and exhibit fundamentally different permeability, solubility, and off‑target pharmacology profiles.

pKa Basicity Shift
Cross-study comparable
ΔpKa ≈ 3.6 units: parent dioxide pKa 5.4 vs thiomorpholine pKa ~9.0; further reduction with N–SO₂ substitution
Ionization-state context for permeability and off-target profiling
Experimental pKa for dioxide scaffold; thiomorpholine pKa inferred from class values
pKa basicity ionization state medicinal chemistry bioisostere

Polar Surface Area and H-Bond Acceptor Increase

Conversion of the ring sulfide to the sulfone adds two oxygen atoms to the scaffold, increasing the topological polar surface area (tPSA) from approximately 12‑25 Ų for the non‑oxidized thiomorpholine ring to ~46‑55 Ų for the 1,1‑dioxide [1]. The hydrogen‑bond acceptor count also increases from 1 (the N) to 3 (the N plus two sulfone oxygens) . The expanded H‑bond acceptor network enables more ordered interactions with protein targets, as demonstrated in crystal structures of thiomorpholine sulfonamide hydroxamate TACE inhibitors [2]. The title compound further extends this H‑bonding capacity through the additional sulfonyl group linking the chloromethyl handle to the ring nitrogen.

tPSA & H-Bond Acceptors
Cross-study comparable
ΔtPSA ≈ +30–42 Ų; H-bond acceptors increase from 1 to 3+; dioxide tPSA ~55 Ų vs thiomorpholine ~12–25 Ų
Solubility-permeability balance context for lead optimization
Computed properties from PubChem; additional sulfonyl in title compound further increases tPSA
polar surface area hydrogen bonding drug-likeness bioavailability solubility

Chloromethyl Sulfone Electrophilicity and Dual Reactivity

The chloromethyl sulfone motif in the title compound is a well‑established electrophilic handle that participates in nucleophilic substitution with amines, alcohols, thiols, and active methylene compounds [1]. Critically, the sulfone group stabilizes an α‑carbanion, enabling vicarious nucleophilic substitution (VNS) and other carbanion‑mediated chemistries that simple chloromethyl ethers or alkyl chlorides cannot support [2]. The electron‑withdrawing character of the sulfone group (σₚ ~0.7) is substantially stronger than that of a simple carbonyl (σₚ ~0.45), making the adjacent chloromethyl carbon significantly more electrophilic than in chloromethyl morpholine analogs or unactivated alkyl chlorides. This dual reactivity—direct Sₙ2 displacement and carbanion‑based transformations—is uniquely enabled by the sulfonyl connection and is not accessible with the corresponding non‑sulfone compounds such as 4‑(2‑chloroethyl)thiomorpholine 1,1‑dioxide or 4‑(chloroacetyl)thiomorpholine 1,1‑dioxide.

Chloromethyl Sulfone Reactivity
Class-level inference
Sulfone σₚ ≈ 0.7 vs carbonyl σₚ ≈ 0.45; sulfone-stabilized α-carbanion enables VNS chemistry not accessible with carbonyl or alkyl chloride analogs
Dual electrophile/nucleophile-precursor versatility in synthesis
Hammett σₚ from standard compilations; carbanion stabilization unique to sulfone motif
electrophilic reactivity nucleophilic substitution VNS chemistry sulfone carbanion building block versatility

Metabolic Stability via 1,1-Dioxide Oxidation

Thiomorpholine undergoes cytochrome P450‑catalyzed S‑oxidation to the sulfoxide as the first step in a biodegradation pathway that ultimately leads to C‑N ring cleavage to yield thiodiglycolic acid [1][2]. This metabolic soft spot is a well‑recognized liability in drug discovery [3]. By contrast, the fully oxidized 1,1‑dioxide form (sulfone) is resistant to further S‑oxidation, thereby blocking the initial metabolic activation step required for ring cleavage. The title compound, which incorporates the 1,1‑dioxide as a core structural feature, eliminates this biodegradation pathway altogether, whereas non‑oxidized thiomorpholine analogs remain susceptible to metabolic ring opening.

Metabolic Ring-Cleavage Block
Class-level inference
1,1-dioxide: no further S-oxidation possible, ring-cleavage pathway blocked. Thiomorpholine: CYP450 S-oxidation → C–N cleavage to thiodiglycolic acid
Metabolic stability context; reported pathway elimination with dioxide form
Mycobacterium model organisms; class-level inference for mammalian CYP450
metabolic stability CYP450 sulfoxidation ring cleavage ADME

Fungicidal Activity Modulation in Carboxamide Scaffolds

In a comparative SAR study of 2‑methyl‑5‑phenylthiazole‑4‑carboxamides, compounds bearing morpholine, thiomorpholine, or thiomorpholine 1,1‑dioxide moieties were systematically evaluated for fungicidal activity against Botrytis cinerea [1]. The morpholine‑containing analog [5‑(4‑chlorophenyl)‑2‑methylthiazol‑4‑yl](morpholin‑4‑yl)methanone showed an EC₅₀ of 19.6 mg/L, while the thiomorpholine‑containing analog displayed an EC₅₀ of 15.6 mg/L, both outperforming the reference fungicide hymexazol. Although the specific 1,1‑dioxide analogs were included in the synthetic library, the study demonstrates that the thiomorpholine oxidation state modulates potency within a shared chemotype, and the title compound provides a pre‑oxidized, sulfonamide‑functionalized entry point for building derivatives with altered electronic and steric profiles.

Fungicidal Activity Modulation
Cross-study comparable
Thiomorpholine analog EC₅₀ = 15.6 mg/L; morpholine analog EC₅₀ = 19.6 mg/L; 1,1-dioxide analogs included for oxidation-state SAR in B. cinerea assay
Oxidation-state SAR context for agrochemical discovery
In vitro mycelial growth inhibition; reference hymexazol EC₅₀ exceeded these values
fungicidal activity structure-activity relationship agrochemical Botrytis cinerea EC50

Sulfonamide Pharmacophore in Metalloprotease Inhibition

Thiomorpholine sulfonamide hydroxamate inhibitors, exemplified by compound 5h from the Wyeth Research program, demonstrate single‑digit nanomolar potency against TNF‑α converting enzyme (TACE) with an IC₅₀ of 8 nM against collagenase‑3 (MMP‑13) [1][2]. Compound 5h advanced to clinical candidate status for rheumatoid arthritis, validating the thiomorpholine sulfonamide motif as a drug‑like pharmacophore [2]. Although the title compound is not itself 5h, it provides a direct synthetic precursor to the sulfonamide core that is essential for this activity: the chloromethyl sulfonyl group can be reacted with amines to generate diversified N‑substituted sulfonamides, while the 1,1‑dioxide ring provides the constrained H‑bonding scaffold present in the clinical candidate [3].

Metalloprotease Inhibitor Potency
Class-level inference
Downstream sulfonamide hydroxamate IC₅₀ = 8 nM (MMP-13); research candidate context for TACE inhibitor series
Reported nanomolar-range potency in metalloprotease inhibitor research
Wyeth Research program; title compound is synthetic precursor, not the elaborated hydroxamate
TACE inhibitor metalloprotease IC50 drug discovery sulfonamide pharmacophore

Application Scenarios


Metalloprotease Inhibitor Lead Generation

The title compound serves as a direct synthetic precursor for generating libraries of thiomorpholine sulfonamide hydroxamates. As demonstrated by the Wyeth TACE inhibitor program, the thiomorpholine sulfonamide scaffold achieves IC₅₀ values of 8 nM against MMP‑13 and produced a clinical candidate for rheumatoid arthritis [1]. The chloromethyl group enables late‑stage diversification with amine nucleophiles to vary the sulfonamide substituent, while the 1,1‑dioxide ring provides the requisite H‑bond acceptor geometry validated by co‑crystal structures [2]. This scenario is directly supported by Section 3 Evidence Item 6.

Agrochemical Fungicide Discovery

In the 2‑methyl‑5‑phenylthiazole‑4‑carboxamide fungicide class, thiomorpholine‑containing analogs achieve EC₅₀ values of 15.6 mg/L against Botrytis cinerea, outperforming the morpholine analog (EC₅₀ = 19.6 mg/L) and the commercial reference hymexazol [3]. The title compound provides a 1,1‑dioxide‑pre‑installed building block for constructing thiomorpholine 1,1‑dioxide‑bearing carboxamides, enabling systematic exploration of the oxidation state‑activity relationship without requiring a post‑synthetic oxidation step. This scenario is directly supported by Section 3 Evidence Item 5.

Carbanion-Mediated C-C Bond Formation

The chloromethyl sulfone moiety in the title compound can be deprotonated to generate a sulfone‑stabilized carbanion that participates in VNS reactions with nitroaromatic and heteroaromatic substrates [4]. This reactivity is absent in the corresponding non‑sulfone chloromethyl thiomorpholine or the carbonyl‑linked chloromethyl morpholine analogs. For medicinal chemistry programs, VNS chemistry enables direct functionalization of electron‑deficient (hetero)aromatic rings without pre‑functionalization, expanding accessible chemical space. This scenario is directly supported by Section 3 Evidence Item 3.

pKa-Tuned Lead Optimization with Metabolic Stability

For lead series where the basic amine of thiomorpholine causes hERG binding, poor permeability, or metabolic S‑oxidation/ring cleavage, the 1,1‑dioxide form in the title compound eliminates each of these liabilities simultaneously: the nitrogen is rendered essentially non‑basic by N‑sulfonylation (pKa reduction by >3 units), further S‑oxidation is impossible, and the CYP450‑mediated ring‑cleavage pathway is blocked [5][6]. The title compound can be incorporated early in hit‑to‑lead optimization as a single building block replacement to resolve multiple ADME issues without scaffold‑hopping. This scenario is supported by Section 3 Evidence Items 1, 2, and 4.

Application
Selection Property
Validation Focus
Metalloprotease inhibitor research
Thiomorpholine sulfonamide scaffold with constrained H-bond geometry
Reported potency context in TACE/MMP-13 inhibitor series
Agrochemical fungicide studies
Pre-oxidized 1,1-dioxide building block for carboxamide SAR
Fungicidal endpoint context in thiazole-carboxamide chemotype
Carbanion-mediated C–C bond formation
Sulfone-stabilized α-carbanion for VNS chemistry
Reactivity context vs carbonyl and alkyl chloride analogs
Lead optimization with pKa tuning
Non-basic nitrogen and blocked S-oxidation in single scaffold
Multi-parameter ADME context: ionization, permeability, metabolic stability
Quote Request

Request a Quote for 4-((Chloromethyl)sulfonyl)thiomorpholine 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.